(R)-1-(Cbz-amino)-3-methoxy-2-propanol
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Overview
Description
®-1-(Cbz-amino)-3-methoxy-2-propanol is a chiral compound that features a carbobenzyloxy (Cbz) protected amino group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Cbz group serves as a protective group for the amino functionality, allowing for selective reactions at other sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Cbz-amino)-3-methoxy-2-propanol typically involves the protection of an amino alcohol. One common method is to start with ®-3-amino-2-propanol and protect the amino group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . The reaction is carried out in an aqueous medium to facilitate the formation of the Cbz-protected product.
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with adjustments to reaction conditions to ensure scalability and efficiency. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
®-1-(Cbz-amino)-3-methoxy-2-propanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The Cbz group can be removed via hydrogenolysis to yield the free amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenolysis.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Free amine.
Substitution: Ethers or esters.
Scientific Research Applications
®-1-(Cbz-amino)-3-methoxy-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(Cbz-amino)-3-methoxy-2-propanol primarily involves its role as a protected amino alcohol. The Cbz group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions to form the desired products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-1-(Cbz-amino)-3-methoxy-2-propanol is unique due to its specific combination of a Cbz-protected amino group and a methoxy group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
benzyl N-[(2R)-2-hydroxy-3-methoxypropyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-16-9-11(14)7-13-12(15)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
ZDJRLWLMKABXBY-LLVKDONJSA-N |
Isomeric SMILES |
COC[C@@H](CNC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
COCC(CNC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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